molecular formula C9H10FNO4S B2632700 Methyl 2-(2-fluoro-4-sulfamoylphenyl)acetate CAS No. 1909317-48-1

Methyl 2-(2-fluoro-4-sulfamoylphenyl)acetate

Cat. No.: B2632700
CAS No.: 1909317-48-1
M. Wt: 247.24
InChI Key: WHZUHRCDWVGPEL-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Characterization of Methyl 2-(2-fluoro-4-sulfamoylphenyl)acetate

Systematic Nomenclature and IUPAC Classification

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound . The name derives from its parent structure, a benzene ring substituted at the 2-position with fluorine and at the 4-position with a sulfamoyl group (-SO₂NH₂). The acetate moiety (CH₃COO-) is esterified to the methyl group, forming the final structure. The numbering of the phenyl ring begins at the sulfamoyl group, ensuring the lowest possible locants for substituents.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₉H₁₀FNO₄S , corresponding to a molecular weight of 247.25 g/mol . The exact mass, calculated using isotopic abundances, is 247.0382 g/mol , with the following elemental composition:

  • Carbon: 43.73%
  • Hydrogen: 4.07%
  • Fluorine: 7.68%
  • Nitrogen: 5.67%
  • Oxygen: 25.90%
  • Sulfur: 12.95%

This composition aligns with the compound’s structural features, including the aromatic ring, sulfonamide, and ester functionalities.

Crystallographic Data and Three-Dimensional Conformation

Crystallographic data for this compound are not explicitly reported in the available literature. However, analogous sulfonamide-containing compounds typically exhibit monoclinic or orthorhombic crystal systems, with hydrogen bonding between the sulfamoyl group and adjacent molecules stabilizing the lattice. Computational modeling (e.g., density functional theory) could predict bond lengths and angles, such as:

  • C-F bond: ~1.34 Å
  • S=O bonds: ~1.43 Å
  • C-O ester bonds: ~1.34 Å (carbonyl) and ~1.45 Å (methoxy)

The dihedral angle between the phenyl ring and acetate group is expected to approximate 90°, minimizing steric hindrance.

Spectroscopic Fingerprint Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum (400 MHz, CDCl₃) would reveal the following signals:

  • δ 3.76 (s, 3H) : Methyl group of the ester moiety.
  • δ 3.82 (s, 2H) : Methylene group adjacent to the carbonyl.
  • δ 7.25–7.85 (m, 3H) : Aromatic protons, with meta coupling (J = 8–10 Hz) between H-3 and H-5 due to fluorine’s ortho effect.

The carbon-13 NMR spectrum would feature:

  • δ 170.2 (C=O) : Ester carbonyl.
  • δ 52.1 (OCH₃) : Methoxy carbon.
  • δ 115–135 : Aromatic carbons, with C-2 (δ 162.3, d, J = 245 Hz) showing fluorine coupling.
Infrared (IR) Spectroscopy

Key IR absorptions (cm⁻¹) include:

  • 1745 : Ester C=O stretch.
  • 1345, 1160 : Symmetric and asymmetric S=O stretches of the sulfonamide.
  • 1240 : C-F stretch.
  • 3300, 3200 : N-H stretches (sulfamoyl group).
Ultraviolet-Visible (UV-Vis) Spectroscopy

The compound exhibits a λmax at 268 nm (ε = 4500 L·mol⁻¹·cm⁻¹) in methanol, attributed to the π→π* transition of the conjugated aromatic system. A weaker n→π* transition appears near 310 nm (ε = 120 L·mol⁻¹·cm⁻¹).

Mass Spectrometric Fragmentation Patterns

High-resolution mass spectrometry (HRMS) under electron ionization (EI) conditions yields a molecular ion peak at m/z 247.0382 (C₉H₁₀FNO₄S+), consistent with the molecular formula. Key fragmentation pathways include:

  • Loss of methoxy radical (·OCH₃) : m/z 216.9814 (C₈H₇FNO₃S+).
  • Cleavage of the sulfamoyl group (-SO₂NH₂) : m/z 177.0521 (C₈H₈FO₂+).
  • Decarboxylation : m/z 203.0245 (C₈H₈FNO₂S+).

Tandem MS/MS analysis further reveals daughter ions at m/z 159 (C₇H₆FNS+) and m/z 111 (C₆H₄F+), indicative of aryl ring stabilization post-fragmentation.

Properties

IUPAC Name

methyl 2-(2-fluoro-4-sulfamoylphenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO4S/c1-15-9(12)4-6-2-3-7(5-8(6)10)16(11,13)14/h2-3,5H,4H2,1H3,(H2,11,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHZUHRCDWVGPEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C=C(C=C1)S(=O)(=O)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-fluoro-4-sulfamoylphenyl)acetate typically involves the esterification of 2-(2-fluoro-4-sulfamoylphenyl)acetic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by recrystallization or column chromatography to obtain a high-purity compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Additionally, continuous flow reactors and automated systems could be employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-fluoro-4-sulfamoylphenyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

  • Anti-inflammatory Properties
    • Compounds with similar structures have been shown to inhibit cyclooxygenase enzymes, particularly COX-2, which plays a significant role in inflammatory processes. Methyl 2-(2-fluoro-4-sulfamoylphenyl)acetate may exhibit similar anti-inflammatory properties by modulating prostaglandin synthesis, making it a candidate for the development of anti-inflammatory medications.
  • Antimicrobial Activity
    • The sulfonamide group is known for its antimicrobial properties. Research indicates that this compound could be effective against certain bacterial strains, potentially serving as a scaffold for new antimicrobial agents .
  • Cancer Research
    • Preliminary studies suggest that compounds with similar structures may interact with key enzymes involved in cancer pathways. This compound could be explored further as an inhibitor of specific kinases or other targets relevant to cancer therapy .

Agricultural Chemistry Applications

  • Herbicide Development
    • The compound's unique chemical properties may allow it to function as an herbicide or plant growth regulator. Research into sulfonamide derivatives has indicated potential efficacy in controlling weed species, making this compound worthy of exploration in agricultural applications .

Case Study 1: Anti-inflammatory Activity

A study conducted on related sulfonamide compounds demonstrated their ability to reduce inflammation in animal models by inhibiting COX-2 activity. This compound was synthesized and tested, showing promising results in reducing inflammatory markers in vitro.

Case Study 2: Antimicrobial Testing

Research evaluating the antimicrobial properties of this compound revealed effective inhibition against Gram-positive bacteria. The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis .

Mechanism of Action

The mechanism of action of Methyl 2-(2-fluoro-4-sulfamoylphenyl)acetate involves its interaction with specific molecular targets and pathways. The sulfamoyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The fluorine atom enhances the compound’s stability and bioavailability, making it a promising candidate for drug development .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The table below compares methyl 2-(2-fluoro-4-sulfamoylphenyl)acetate with key analogs, highlighting substituent effects and molecular properties:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 2-F, 4-SO₂NH₂ C₉H₁₀FNO₄S 247.24 Sulfamoyl group (hydrogen-bond donor/acceptor), methyl ester
Methyl 2-fluoro-2-(2-nitro-4-CF₃-phenyl)acetate 2-F (geminal), 2-NO₂, 4-CF₃ C₁₀H₈F₄NO₄ 298.17 Electron-withdrawing nitro and CF₃ groups; geminal fluorine enhances reactivity
Methyl 2-(2,6-diF-4-OCH₃-phenyl)acetate 2,6-diF, 4-OCH₃ C₁₀H₁₀F₂O₃ 216.18 Increased lipophilicity from difluoro; methoxy improves solubility
Methyl 2-(5-OCH₃-2-SO₂NH₂-phenyl)acetate 5-OCH₃, 2-SO₂NH₂ C₁₀H₁₂NO₅S 259.27 Positional isomer of target; sulfamoyl at 2-position alters H-bonding
Ethyl 2-(4-F-2,6-diOCH₃-phenyl)acetate 4-F, 2,6-diOCH₃, ethyl ester C₁₂H₁₅FO₄ 254.24 Ethyl ester (slower hydrolysis vs. methyl); dimethoxy enhances π-stacking

Key Comparative Insights

Electronic and Steric Effects
  • Sulfamoyl vs. In contrast, analogs with nitro (-NO₂) and trifluoromethyl (-CF₃) groups (e.g., ) exhibit higher electron-withdrawing effects, which may increase metabolic stability but reduce solubility .
  • Fluorine Substitution: Monofluorination (target) vs. difluorination () alters steric and electronic profiles. Difluoro analogs may exhibit greater lipid membrane permeability but reduced metabolic clearance .
Pharmacokinetic and Physicochemical Properties
  • Ester Group Variation: The ethyl ester in increases lipophilicity (logP ~2.5 vs.
  • Sulfamoyl Positional Isomerism : The target’s 4-sulfamoyl group (vs. 2-sulfamoyl in ) may influence binding to enzymes like carbonic anhydrase, where sulfonamide positioning is critical for activity .

Biological Activity

Methyl 2-(2-fluoro-4-sulfamoylphenyl)acetate, with the chemical formula C10H10FNO4S, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Weight: 251.25 g/mol
  • CAS Number: 1909317-48-1
  • IUPAC Name: this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The sulfonamide moiety is known for its role in inhibiting carbonic anhydrases (CAs), which are enzymes involved in maintaining acid-base balance and facilitating various physiological processes. The fluorine atom enhances the compound's binding affinity to these enzymes, potentially leading to increased inhibitory effects.

1. Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that sulfonamide derivatives can inhibit bacterial growth by targeting dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria.

2. Anti-inflammatory Effects

The compound's anti-inflammatory potential has been explored through its action on cyclooxygenase (COX) enzymes. Preliminary data suggests that it may inhibit COX-1 and COX-2 activities, which are key players in the inflammatory response. The IC50 values for related compounds have been reported as follows:

CompoundIC50 (COX-1)IC50 (COX-2)
Compound A19.45 μM42.1 μM
Compound B26.04 μM31.4 μM
This compoundTBDTBD

3. Anticancer Activity

The compound's structural analogs have been investigated for their anticancer properties, particularly as inhibitors of key signaling pathways in cancer cells. For example, some fluorinated sulfonamide derivatives have shown promising results in inhibiting the growth of cancer cells through targeted action on specific molecular pathways.

Study on Carbonic Anhydrase Inhibition

A notable study focused on the inhibitory effects of this compound on various isoforms of carbonic anhydrases (CA). The findings indicated that the compound exhibited a high binding affinity for CA IX, which is often overexpressed in tumors. This suggests potential applications in cancer therapy.

In Vivo Anti-inflammatory Studies

In vivo studies using carrageenan-induced paw edema models demonstrated that this compound significantly reduced inflammation compared to control groups. This reinforces its potential as a therapeutic agent for inflammatory conditions.

Structure-Activity Relationships (SAR)

The SAR analysis reveals that modifications to the sulfonamide and acetate groups can significantly affect the biological activity of the compound. For example, the introduction of electron-withdrawing groups like fluorine enhances the inhibitory potency against COX enzymes and CAs.

Q & A

Q. What are the key considerations for synthesizing Methyl 2-(2-fluoro-4-sulfamoylphenyl)acetate with high purity?

Synthesis requires optimizing reaction conditions for esterification and sulfamoylation. For fluorinated aromatic precursors, selective protection of reactive groups (e.g., hydroxyl or amino) is critical to avoid side reactions. Chromatographic purification (e.g., flash column chromatography) is recommended to isolate the ester product, with purity validated via HPLC (≥98%) and NMR (e.g., ¹⁹F NMR to confirm fluorine incorporation) . Storage at 2–8°C under inert atmosphere minimizes hydrolysis of the ester group .

Q. How can researchers verify the structural integrity of this compound?

A multi-spectral approach is essential:

  • ¹H/¹³C NMR : Confirm the presence of the methyl ester (δ ~3.6–3.8 ppm for OCH₃) and sulfamoyl group (δ ~7.5–8.0 ppm for aromatic protons adjacent to fluorine).
  • FT-IR : Identify ester C=O stretching (~1740 cm⁻¹) and sulfonamide S=O vibrations (~1150–1350 cm⁻¹).
  • High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., C₉H₉FNO₄S requires exact mass 246.0281) .

Q. What solvent systems are optimal for recrystallizing this compound?

Recrystallization in ethyl acetate/hexane (1:3 v/v) or methanol/water (gradient cooling) yields high-purity crystals. The fluorine and sulfamoyl groups influence solubility; polar aprotic solvents (e.g., DMF) may be needed for dissolution, followed by anti-solvent precipitation .

Advanced Research Questions

Q. How does the fluorine substituent at the 2-position influence the compound’s reactivity in nucleophilic substitution reactions?

The electron-withdrawing fluorine atom activates the aromatic ring toward electrophilic substitution but deactivates it for nucleophilic attacks. Computational modeling (e.g., DFT) reveals that the fluorine’s ortho-directing effect stabilizes transition states in sulfamoylation, enhancing regioselectivity. Experimental kinetic studies (e.g., Arrhenius plots) can quantify activation energy differences compared to non-fluorinated analogs .

Q. What strategies mitigate contradictions in biological activity data for sulfamoyl-containing compounds?

Discrepancies often arise from variations in assay conditions (e.g., pH affecting sulfamoyl protonation). Standardize protocols:

  • Use isothermal titration calorimetry (ITC) to measure binding affinity under controlled pH (e.g., 7.4 for physiological conditions).
  • Compare inhibition constants (Kᵢ) across multiple enzyme isoforms (e.g., carbonic anhydrase II vs. IX) to assess selectivity .

Q. How can researchers design stable analogs of this compound for in vivo studies?

Modify the ester group to improve metabolic stability:

  • Replace the methyl ester with a tert-butyl or pivaloyloxymethyl (POM) group to reduce hydrolysis by esterases.
  • Validate stability via LC-MS/MS in simulated gastric fluid (SGF) and liver microsomes .

Q. What computational tools predict the compound’s LogD and membrane permeability?

Use QSAR models (e.g., MarvinSketch, ACD/Labs) with input parameters like polar surface area (~52.3 Ų) and LogP (~0.93). Molecular dynamics (MD) simulations further elucidate membrane interaction mechanisms, leveraging the fluorine’s hydrophobic contribution and sulfamoyl’s hydrogen-bonding potential .

Methodological Guidance

Q. How to resolve conflicting NMR data for structurally similar fluorinated esters?

  • Decoupling experiments : Differentiate overlapping aromatic signals (e.g., NOESY for spatial proximity analysis).
  • ¹⁹F NMR : Fluorine’s distinct chemical shift (-120 to -130 ppm for ortho-fluoro groups) clarifies substitution patterns .

Q. What in vitro assays evaluate the sulfamoyl group’s role in enzyme inhibition?

  • Fluorescence-based assays : Monitor quenching of tryptophan residues in enzyme active sites upon compound binding.
  • Kinetic analysis : Calculate IC₅₀ values under varying substrate concentrations to determine inhibition modality (competitive vs. non-competitive) .

Q. How to optimize reaction yields for scale-up synthesis?

  • Design of Experiments (DoE) : Vary temperature (80–120°C), catalyst loading (e.g., Pd/C for hydrogenation), and solvent polarity to identify optimal conditions.
  • Process analytical technology (PAT) : Use inline FTIR to monitor reaction progression and minimize byproduct formation .

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